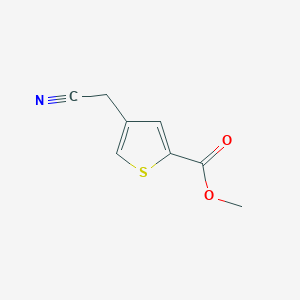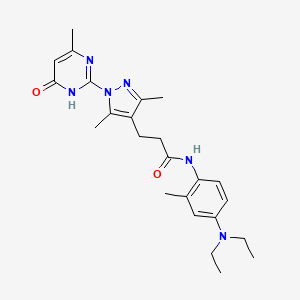
N-(4-(diethylamino)-2-methylphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is of significant interest in chemical research due to its structural complexity and potential biological activities. Its synthesis and analysis involve advanced techniques in organic chemistry, highlighting its relevance in developing new materials or drugs.
Synthesis Analysis
The synthesis of related compounds involves intricate steps, including cyclization reactions, N-allylation, and N-propargyl alkylation, leading to various derivatives with potential biological activities. For example, Rahmouni et al. (2014) discuss the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing the versatility of pyrazole derivatives in chemical synthesis (Rahmouni et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, revealing details about their spatial arrangement and confirming their chemical identities. Kulai et al. (2016) described the structural characterization of a related coumarin-based compound, illustrating the importance of structural analysis in understanding compound properties (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, including cycloadditions and rearrangements, leading to diverse derivatives with unique properties. Ledenyova et al. (2018) explored the unexpected reactions of pyrazolo[5,1-c][1,2,4]triazine derivatives with thiourea, highlighting the complex chemical behavior of these compounds (Ledenyova et al., 2018).
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Activities
Research highlights the synthesis and biological evaluation of novel derivatives related to the specified compound, showcasing their potential as anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) outlines the creation of pyrazolopyrimidines derivatives demonstrating cytotoxic effects against certain cancer cell lines and 5-lipoxygenase inhibitory activities, suggesting a structural foundation for developing new therapeutics (Rahmouni et al., 2016).
Antipsychotic Potential
Further investigations into derivatives of this chemical structure reveal their potential as antipsychotic agents. Wise et al. (1987) describe the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, marking a significant departure from traditional antipsychotic medications (Wise et al., 1987).
Chemical Synthesis and Reactivity
The compound's role in facilitating the synthesis of heterocyclic compounds is also noteworthy. Bulychev et al. (1984) explored the condensation reactions of related aminopyrazoles, resulting in the formation of novel pyrazolo[3,4-d]pyrimidines, indicating a versatile pathway for synthesizing complex heterocyclic systems with potential pharmacological applications (Bulychev et al., 1984).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics has been investigated for their insecticidal and antibacterial potential, as demonstrated by Deohate and Palaspagar (2020). This study underscores the importance of structural modification in enhancing biological activity, offering insights into the development of novel agrochemicals (Deohate & Palaspagar, 2020).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves speculating on potential future research directions. It could include potential applications of the compound, or new reactions that it could undergo.
Please consult with a professional chemist or a reliable source for accurate information.
Propiedades
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-7-29(8-2)19-9-11-21(15(3)13-19)26-22(31)12-10-20-17(5)28-30(18(20)6)24-25-16(4)14-23(32)27-24/h9,11,13-14H,7-8,10,12H2,1-6H3,(H,26,31)(H,25,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGPYVWJTYIATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=C(N(N=C2C)C3=NC(=CC(=O)N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135885941 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)



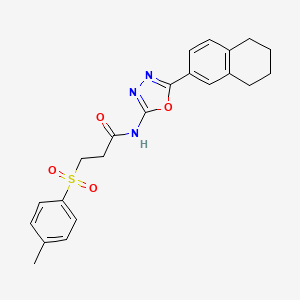



![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
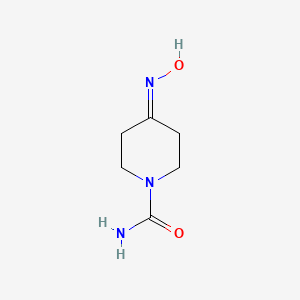
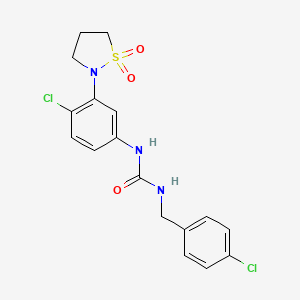

![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)
